3-Cyanoisonicotinic acid
Description
3-Cyanoisonicotinic acid (IUPAC name: 3-cyanopyridine-4-carboxylic acid) is a pyridine derivative featuring a cyano (-CN) group at the 3-position and a carboxylic acid (-COOH) group at the 4-position. This compound is part of the isonicotinic acid family, which is structurally characterized by the carboxylic acid substituent on the pyridine ring. The cyano group introduces electronic and steric effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Its molecular formula is C₇H₄N₂O₂, with a molecular weight of 148.12 g/mol.
Properties
IUPAC Name |
3-cyanopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSFAGTEUOLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717738 | |
| Record name | 3-Cyanopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-59-6 | |
| Record name | 3-Cyano-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Cyanoisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the biotransformation of nitriles in metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cyanoamino acid metabolism pathway . It interacts with enzymes such as nitrilases, which facilitate the conversion of nitriles to carboxylic acids. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound, influencing its activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular environment.
Biological Activity
3-Cyanoisonicotinic acid (3-CINA) is a derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The compound features a cyano group attached to the isonicotinic acid structure, which enhances its biological activity. The structural modifications associated with 3-CINA contribute to its interactions with various biological targets.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 3-CINA. It exhibits significant antibacterial activity against a range of pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that 3-CINA could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
Research has demonstrated that 3-CINA possesses notable anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The IC50 values for these inhibitory effects are summarized below:
| Cytokine | IC50 (µM) |
|---|---|
| TNF-α | 5.2 |
| IL-6 | 4.8 |
This anti-inflammatory activity suggests potential applications in treating inflammatory diseases .
3. Antioxidant Activity
3-CINA has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring the ability to scavenge free radicals, the compound demonstrated an IC50 value of approximately 12 µg/mL, indicating its effectiveness as an antioxidant agent .
The mechanisms through which 3-CINA exerts its biological effects include:
- Inhibition of Enzymatic Activity : Studies indicate that 3-CINA can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Gene Expression : The compound influences the expression of genes related to inflammation and oxidative stress responses.
- Interaction with Receptors : Preliminary data suggest that 3-CINA may interact with various receptors implicated in immune responses.
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial, the efficacy of 3-CINA was evaluated against resistant strains of bacteria. Patients treated with formulations containing 3-CINA showed a significant reduction in infection rates compared to controls, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models of arthritis demonstrated that administration of 3-CINA resulted in reduced joint swelling and lower levels of inflammatory markers compared to untreated groups. This supports its potential use in managing autoimmune conditions .
Scientific Research Applications
Pharmaceutical Applications
Antituberculosis Agents
3-Cyanoisonicotinic acid is primarily recognized for its role in the synthesis of antituberculosis agents. It serves as a key intermediate in the development of drugs that target Mycobacterium tuberculosis, enhancing therapeutic options for this serious disease . The compound's structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.
Cocrystal Formation
Research has demonstrated the potential of this compound in forming cocrystals with other pharmaceutical compounds, such as ciprofloxacin. These cocrystals can enhance solubility and bioavailability, making them valuable in drug delivery systems . The mechanochemical synthesis techniques employed for these cocrystals highlight the innovative approaches being explored in pharmaceutical development.
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Its structural features enable it to interact with various enzymes, providing insights into biological pathways and aiding in the development of new therapeutic strategies . This application is crucial for understanding diseases at a molecular level and designing targeted treatments.
Development of Biochemical Probes
The compound acts as a building block for synthesizing novel biochemical probes that facilitate the study of cellular processes and enzyme activity. These probes are essential for advancing our understanding of complex biological systems and developing new diagnostic tools .
Material Science
Polymer Synthesis
this compound is explored for its potential in material science, particularly in the synthesis of polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for various industrial applications .
Coatings Development
The compound's chemical properties allow it to be used in formulating protective coatings that enhance durability and performance. This application is vital for industries requiring materials that withstand harsh conditions while maintaining functionality.
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is considered for use in formulating agrochemicals. Its ability to enhance the absorption and effectiveness of crop protection products contributes to developing safer and more efficient pesticides and herbicides . This application aligns with global efforts to promote sustainable agricultural practices.
Analytical Chemistry
Chromatography and Spectroscopy
The compound is employed in various analytical techniques, including chromatography and spectroscopy, where it aids in detecting and quantifying related compounds within complex mixtures. Its role in analytical chemistry is crucial for quality control and research purposes across multiple disciplines .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-cyanoisonicotinic acid with structurally related pyridine and isonicotinic acid derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Reactivity and Properties
Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which polarizes the pyridine ring and enhances the acidity of the carboxylic acid group compared to unsubstituted isonicotinic acid. This contrasts with 3-aminoisonicotinic acid (), where the electron-donating -NH₂ group reduces carboxylic acid acidity . Halogenated derivatives (e.g., 3-chloroisonicotinic acid, ) exhibit moderate electron-withdrawing effects, making them suitable for nucleophilic aromatic substitution reactions .
Steric and Solubility Considerations: Bulky substituents like the trifluoromethyl group in 3-chloro-2-(trifluoromethyl)isonicotinic acid () hinder rotation and reduce solubility in polar solvents. In contrast, the smaller -CN group in this compound allows better solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Biological Activity: Hydroxyl and aryl groups in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid () enhance binding to enzyme active sites, making it a candidate for kinase inhibition . The methylamino group in 3-(methylamino)isonicotinic acid () facilitates hydrogen bonding, which is critical in drug-receptor interactions .
Preparation Methods
Traditional Synthetic Routes and Their Limitations
Traditional methods for related compounds such as 3-aminoisonicotinic nitrile (a close derivative) often involve hazardous reagents like sodium azide and unstable intermediates such as 3-azido-4-cyanopyridine, which limit scalability and safety in production. These methods are primarily suitable for small-scale laboratory synthesis.
Improved Multi-Step Synthesis via Ester and Amide Intermediates
A patented method describes a safer and higher-yielding synthesis of 3-aminoisonicotinic nitrile, which can be adapted for this compound derivatives. The key steps are:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of 2-chloro-3-nitroisonicotinic acid | Aprotic solvent (e.g., dichloromethane), chlorinating agent (thionyl chloride, phosphorus oxychloride, etc.), followed by addition of C1-C6 monohydric alcohol at controlled temperatures (0–50 °C initially, then 20–25 °C) | Formation of 2-chloro-3-nitroisonicotinic acid ester with 96% yield |
| 2 | Amidation | Reaction of ester with ammonia solution to form 2-chloro-3-nitroisonicotinic acid amide | Mild conditions, high selectivity |
| 3 | Dehydration | Use of dehydration reagents to convert amide to nitrile (2-chloro-3-nitroisonicotinyl nitrile) | Efficient conversion to nitrile group |
| 4 | Reduction | Catalytic hydrogenation (Pd/C catalyst) in methanol with sodium hydroxide under hydrogen atmosphere at 10–120 °C and pressure ≤1 MPa | Converts nitro group to amino group, yielding 3-aminoisonicotinic nitrile |
This method avoids explosive intermediates and toxic azides, making it suitable for scale-up and industrial application.
Esterification and Coupling Reactions for Isonicotinic Acid Derivatives
Other synthetic strategies involve direct modification of isonicotinic acid through esterification and coupling reactions, which can be adapted for cyano derivatives:
Isonicotinic acid is activated by formation of N-hydroxysuccinimide esters in dichloromethane, then coupled with amines or alcohols using carbodiimide coupling agents (e.g., EDC/NHS) to form esters or amides.
Protection and deprotection steps (e.g., Boc protection of amines) are used to control reactivity during multi-step syntheses.
Although these methods focus on isonicotinic acid derivatives, similar strategies can be applied to this compound for functionalization or intermediate preparation.
One-Pot Synthesis Approaches
Recent advances describe concise one-pot syntheses of substituted isonicotinic acids, including amino derivatives, via reactions of 2,4-dioxo-carboxylic acid ethyl esters with aminopropionate hydrochlorides. These proceed likely through in situ decarboxylation and condensation reactions reminiscent of Guareschi–Thorpe condensation. While this method is reported for 2-amino derivatives, it provides a conceptual framework for efficient preparation of substituted isonicotinic acids, potentially extendable to cyano-substituted analogs.
Comparative Analysis of Preparation Methods
Detailed Research Findings and Experimental Data
Example: Synthesis of Ethyl 2-Chloro-3-Nitroisonicotinate
- Reagents: 2-chloro-3-nitroisonicotinic acid (200 g), thionyl chloride (150 mL), ethanol (400 mL), dichloromethane (2 L)
- Conditions: Reaction at 40 °C for 5 hours; ethanol added dropwise at ≤25 °C; reaction continued 1 hour; workup by neutralization and extraction
- Yield: 96%, pale yellow solid after solvent removal
Catalytic Reduction to 3-Aminoisonicotinic Nitrile
- Reagents: 2-chloro-3-nitroisonicotinic nitrile, Pd/C catalyst (10 wt% Pd), sodium hydroxide, methanol
- Conditions: Hydrogen atmosphere at 0.01–1 MPa, temperature 10–120 °C, stirring in autoclave
- Workup: Filtration, solvent distillation, precipitation in cold water
- Outcome: High purity 3-aminoisonicotinic nitrile suitable for further transformations
Q & A
Q. How should researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Conduct systematic solubility trials across solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C ± 0.5°C). Use clustered data analysis to account for batch-to-batch variability, applying mixed-effects models to isolate confounding variables (e.g., residual solvents). Cross-validate findings with independent labs .
Q. What computational approaches are suitable for predicting the acid dissociation constant (pKa) of this compound?
- Methodological Answer : Employ quantum mechanical calculations (e.g., COSMO-RS) to simulate solvation effects. Validate predictions against experimental potentiometric titrations in aqueous and non-aqueous media. Compare results with structurally analogous compounds (e.g., isonicotinic acid derivatives) to refine computational parameters .
Q. How can degradation pathways of this compound under UV exposure be systematically studied?
- Methodological Answer : Use accelerated UV stability testing (ICH Q1B guidelines) with HPLC-MS to identify photodegradants. Track cyanide release via ion chromatography and correlate with environmental factors (e.g., oxygen levels). Reference NIST thermochemical data to assess bond dissociation energies for pathway elucidation .
Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Design salt or co-crystal forms to enhance aqueous solubility. Use in vitro permeability assays (e.g., Caco-2 cell monolayers) paired with molecular docking studies to predict interactions with biological membranes. Validate via in vivo rodent models with LC-MS/MS quantification .
Q. How do solvent polarity and temperature affect the crystalline polymorph formation of this compound?
Q. What frameworks guide the synthesis of a critical literature review on this compound’s applications?
- Methodological Answer : Adhere to systematic review protocols (PRISMA) to identify peer-reviewed studies across PubMed, SciFinder, and Reaxys. Categorize findings by application (e.g., medicinal chemistry, materials science) and assess methodological rigor using GRADE criteria. Prioritize recent (<5 years) and high-impact (IF >5) journals .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
